![molecular formula C11H12F3N B3074385 (Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine CAS No. 1019612-03-3](/img/structure/B3074385.png)
(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine
Overview
Description
“(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine” is a chemical compound . It is also known by its synonyms “Benzenemethanamine, N-2-propen-1-yl-4-(trifluoromethyl)-” and "prop-2-en-1-yl({[4-(trifluoromethyl)phenyl]methyl})amine" .
Molecular Structure Analysis
The molecular formula of this compound is C11H12F3N . The molecular weight is 215.21 . The MDL number is MFCD11138033 .Scientific Research Applications
Anti-Leukemic Activity
This compound has been used in the synthesis of other compounds that have shown potential anti-leukemic activity . For instance, it has been used in the synthesis of (E)-Pyrrolo [1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, which has shown interesting cytotoxic potential against different human leukemia cell lines .
Antiviral Activity
Indole derivatives, which can be synthesized using this compound, have shown various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-Inflammatory Activity
Indole derivatives, which can be synthesized using this compound, have also shown anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives, which can be synthesized using this compound, have shown anticancer activity . They have been designed, synthesized, and described as potential anticancer compounds .
Antimicrobial Activity
This compound has been used in the synthesis of other compounds that have shown good antimicrobial potential .
Antifungal Activity
This compound has been used in the synthesis of 1,2,3-triazoles, which have undergone antifungal activity testing against two strains of fungus, namely Candida albicans and Rhizopus oryzae .
Use in Drug Synthesis
The trifluoromethyl group, which is present in this compound, is found in many FDA-approved drugs . This compound can be used in the synthesis of these drugs, making it an important compound in pharmaceutical chemistry .
Mechanism of Action
Mode of Action
It’s known that the compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and a single electron transfer pathway .
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14/h2-6,15H,1,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUISRMWBHQJLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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